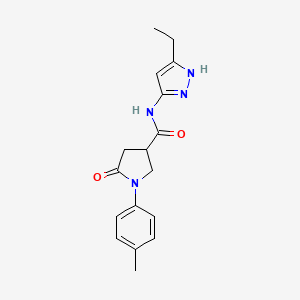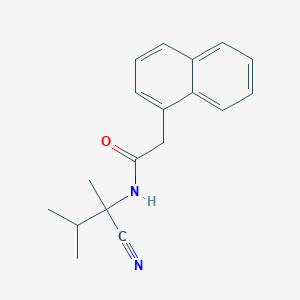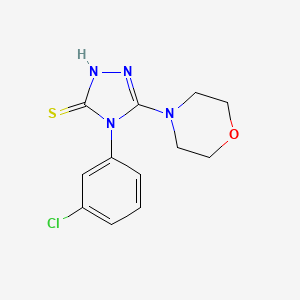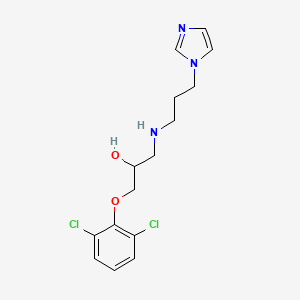
N-(5-ethyl-1H-pyrazol-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1H-pyrazol-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, commonly known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. EPPC is a pyrazolone derivative that has been synthesized through several methods and has shown promising results in scientific research.
作用機序
The exact mechanism of action of EPPC is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory mediators. EPPC has also been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
EPPC has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory mediators, such as prostaglandin E2 and nitric oxide. EPPC has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, EPPC has been reported to reduce oxidative stress-induced damage in neurons.
実験室実験の利点と制限
EPPC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. EPPC has also been reported to have low toxicity, making it safe for use in in vitro and in vivo experiments. However, EPPC has some limitations, including its poor solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the study of EPPC. One potential direction is the investigation of its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the study of its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of EPPC and its potential applications in scientific research.
合成法
EPPC has been synthesized through various methods, including the reaction of 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid with 5-ethyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of a coupling reagent. Another method involves the reaction of 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid with 5-ethyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of a catalyst. These methods have been reported to yield EPPC in good to excellent yields.
科学的研究の応用
EPPC has been extensively studied for its potential applications in scientific research. It has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. EPPC has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress-induced damage. Additionally, EPPC has been reported to have antitumor properties, making it a potential candidate for the treatment of various types of cancer.
特性
IUPAC Name |
N-(5-ethyl-1H-pyrazol-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-13-9-15(20-19-13)18-17(23)12-8-16(22)21(10-12)14-6-4-11(2)5-7-14/h4-7,9,12H,3,8,10H2,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQMCPSKSZAWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methoxymethyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7534873.png)
![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)



![N-[(4-methoxyphenyl)methyl]-5-thia-1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxamide](/img/structure/B7534916.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)
![(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534919.png)
![2-(4-Chlorophenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7534920.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7534926.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B7534928.png)
![2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide](/img/structure/B7534945.png)
![2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide](/img/structure/B7534955.png)
